Product packaging for 2-(Pyrrolidin-1-ylmethyl)benzaldehyde(Cat. No.:CAS No. 625079-74-5)

2-(Pyrrolidin-1-ylmethyl)benzaldehyde

Cat. No.: B2996591
CAS No.: 625079-74-5
M. Wt: 189.258
InChI Key: VGBAYVFYNVGALQ-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-ylmethyl)benzaldehyde is an organic compound with the CAS Registry Number 625079-74-5 . This benzaldehyde derivative has a molecular formula of C 12 H 15 NO and a molecular weight of 189.25 g/mol . Its structure consists of a benzaldehyde moiety substituted at the 2-position with a pyrrolidin-1-ylmethyl group, which can be represented by the SMILES notation O=CC1=CC=CC=C1CN2CCCC2 . As a building block, this compound integrates a reactive aldehyde functional group, amenable to condensation and reduction reactions, with a pyrrolidine heterocycle. The pyrrolidine ring is a privileged structure in medicinal chemistry and is frequently found in US FDA-approved drugs . This makes this compound a valuable scaffold for the synthesis of more complex molecules, particularly in the development of pharmacologically active agents. Researchers can utilize this compound in multi-step syntheses, such as the preparation of novel dihydropyrrolo[2,1-a]isoquinolines and other fused heteroaromatic systems in aqueous micellar media, which are areas of interest in organic and medicinal chemistry . Please note: This product is intended for research use only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO B2996591 2-(Pyrrolidin-1-ylmethyl)benzaldehyde CAS No. 625079-74-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-10-12-6-2-1-5-11(12)9-13-7-3-4-8-13/h1-2,5-6,10H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBAYVFYNVGALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Pyrrolidin 1 Ylmethyl Benzaldehyde

Strategic Retrosynthetic Analysis

Retrosynthesis is a problem-solving technique for planning organic syntheses. arxiv.org It involves breaking down a target molecule into simpler, commercially available precursors through a series of logical disconnections. arxiv.org

Two primary disconnection strategies can be envisioned for the synthesis of 2-(Pyrrolidin-1-ylmethyl)benzaldehyde.

C-N Bond Disconnection: The most intuitive approach involves disconnecting the carbon-nitrogen bond of the tertiary amine. This leads to two potential synthetic routes:

Nucleophilic Substitution: This pathway identifies pyrrolidine (B122466) as a nucleophile and a 2-(halomethyl)benzaldehyde derivative (e.g., 2-(bromomethyl)benzaldehyde) as the electrophilic synthon. This is a classic SN2 reaction pathway.

Reductive Amination: This alternative disconnects the C-N bond to reveal pyrrolidine and 2-formylbenzaldehyde (phthalaldehyde). This route would involve the formation of an intermediate iminium ion, followed by reduction.

C-C Bond Disconnection: A second strategic disconnection can be made at the C-C bond between the aromatic ring and the benzylic methylene (B1212753) group. This approach is characteristic of a Mannich-type reaction. The synthons generated are a 2-formylbenzyl anion, a formaldehyde (B43269) cation equivalent, and pyrrolidine. In practice, this would involve reacting an organometallic derivative of a protected benzaldehyde (B42025) with an Eschenmoser-type salt or a pre-formed iminium ion derived from formaldehyde and pyrrolidine.

StrategyDescriptionAdvantagesDisadvantages
Linear Sequential reactions starting from a single precursor (e.g., o-tolualdehyde).Conceptually simple; fewer purification challenges in early steps.Overall yield can be low; late-stage failures are costly.
Convergent Independent synthesis of fragments followed by late-stage coupling.Higher overall yield; greater flexibility; easier to optimize individual fragment syntheses.May require more complex coupling reactions; requires synthesis of multiple advanced intermediates.

Established Synthetic Routes to the Compound and its Direct Precursors

Several established methods in organic synthesis can be adapted to produce this compound and related structures.

A robust multi-step synthesis can be designed starting from readily available commercial chemicals, analogous to the reported synthesis of the isomeric 4-(pyrrolidin-1-ylmethyl)benzaldehyde (B1602913) from terephthalaldehyde. atlantis-press.comatlantis-press.com A similar pathway can be proposed starting from phthalaldehyde.

Monoprotection of Phthalaldehyde: The first step is the selective protection of one of the two aldehyde groups. This can be achieved by forming an acetal (B89532) using triethyl orthoformate and a catalyst like ammonium (B1175870) chloride. atlantis-press.com This prevents the protected aldehyde from reacting in subsequent steps.

Reduction and Functionalization: The remaining free aldehyde group is reduced to a primary alcohol using a mild reducing agent such as sodium borohydride (B1222165). atlantis-press.com The resulting hydroxymethyl group is then converted into a good leaving group, for instance, by reacting it with p-toluenesulfonyl chloride to form a tosylate or with a halogenating agent to form a benzyl (B1604629) halide.

Nucleophilic Substitution: The functionalized intermediate is then reacted with pyrrolidine. The pyrrolidine nitrogen acts as a nucleophile, displacing the leaving group to form the C-N bond and yield the protected target compound.

Deprotection: The final step is the hydrolysis of the acetal protecting group, typically under acidic conditions (e.g., dilute hydrochloric acid), to regenerate the aldehyde functionality and yield the final product, this compound. atlantis-press.com

Table of Proposed Synthesis from Phthalaldehyde

Step Reaction Key Reagents Purpose
1 Acetal Formation Triethyl orthoformate, NH₄Cl Selectively protect one aldehyde group. atlantis-press.com
2 Reduction Sodium borohydride (NaBH₄) Reduce the free aldehyde to an alcohol. atlantis-press.com
3 Functionalization p-Toluenesulfonyl chloride or SOBr₂ Convert the alcohol to a good leaving group.
4 Nucleophilic Substitution Pyrrolidine Form the C-N bond.

Aminomethylation reactions, particularly the Mannich reaction, are powerful tools for introducing aminomethyl groups into various molecules. ppor.az The classical Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde, and a primary or secondary amine. ppor.az While direct aminomethylation of the benzaldehyde aromatic ring is challenging, the reaction is highly effective on more electron-rich aromatic systems like phenols. For instance, a phenol (B47542) can be aminomethylated with formaldehyde and pyrrolidine to install the pyrrolidin-1-ylmethyl group, which can then be further elaborated.

Another relevant established route involves the derivatization of phenyl ketones. The synthesis of pyrovalerone analogs, which are α-pyrrolidinyl phenyl ketones, provides a useful template. nih.gov This process typically involves:

Synthesis of a suitable aryl ketone precursor, often via Friedel-Crafts acylation. nih.gov

Selective α-bromination of the ketone using bromine and a catalytic amount of aluminum trichloride. nih.gov

Nucleophilic substitution of the resulting α-bromo ketone with pyrrolidine to yield the final product. nih.gov

This methodology could be applied to a precursor like 2-acetylbenzaldehyde, which after α-bromination and substitution with pyrrolidine would yield 2-(2-(pyrrolidin-1-yl)acetyl)benzaldehyde, a related ketone derivative.

Emerging Synthetic Methodologies and Process Optimization

Modern organic synthesis emphasizes efficiency, atom economy, and environmental sustainability. Emerging methodologies focus on one-pot procedures and novel catalytic systems to streamline synthetic processes.

One such advanced strategy is the two-step, one-pot reduction and cross-coupling of Weinreb amides to produce highly functionalized benzaldehydes. acs.orgresearchgate.net This method employs a stable aluminum hemiaminal as an in-situ protecting group for the aldehyde, allowing for subsequent cross-coupling reactions with organometallic reagents without side reactions at the carbonyl group. researchgate.netrug.nl While not a direct synthesis of the target compound, this principle of latent aldehyde functionality could be adapted to develop a more efficient convergent synthesis.

Process optimization for established routes focuses on improving yields, reducing reaction times, and simplifying purification. For the multi-step synthesis from phthalaldehyde, optimization could involve:

Microwave-Assisted Reactions: Utilizing microwave irradiation can significantly accelerate reaction rates, particularly for the nucleophilic substitution and hydrolysis steps.

Solvent Screening: A thorough screening of solvents can improve solubility and reaction kinetics, leading to higher yields and easier product isolation.

Catalyst Selection: For potential cross-coupling strategies, the choice of palladium catalyst and ligands is critical for achieving high efficiency and selectivity.

By integrating these modern approaches, the synthesis of this compound can be made more efficient and scalable, meeting the demands for its use as a valuable chemical intermediate.

Catalytic Approaches in Compound Formation

The formation of the pyrrolidine moiety attached to the benzaldehyde core often involves nucleophilic substitution or reductive amination procedures. In many related syntheses of N-arylmethyl-substituted pyrrolidines, the use of a basic catalyst is crucial for facilitating the reaction. Triethylamine (B128534) is a commonly employed non-nucleophilic base that can act as a proton scavenger, thereby promoting the desired reaction pathway and minimizing side reactions.

While specific literature detailing the use of triethylamine in the synthesis of this compound is not abundant, its role can be inferred from analogous reactions. For instance, in the synthesis of various pyrrolidine derivatives through cycloaddition reactions, triethylamine is utilized as a basic catalyst. zenodo.org In the context of synthesizing the target compound, likely from 2-bromomethylbenzaldehyde and pyrrolidine, triethylamine would serve to neutralize the hydrobromic acid formed as a byproduct, thus driving the reaction to completion.

The general mechanism involves the deprotonation of pyrrolidine by triethylamine, increasing its nucleophilicity, followed by the attack on the electrophilic carbon of the benzaldehyde derivative. The choice of catalyst and its concentration can significantly impact the reaction rate and the purity of the final product.

Reaction Optimization Strategies for Enhanced Yield and Efficiency

Similar optimization principles can be applied to the synthesis of this compound. A systematic study of the reaction temperature would likely reveal an optimal range that balances reaction rate with the stability of the starting materials and product. Similarly, adjusting the residence time, particularly in continuous flow systems, is critical. A shorter residence time might be insufficient for complete conversion, while an excessively long time could lead to the formation of degradation products.

The molar ratio of the reactants, such as 2-formylbenzyl bromide and pyrrolidine, along with the equivalents of a catalyst like triethylamine, would also be a key area for optimization. An excess of one reactant might be necessary to drive the reaction to completion, but this could also complicate the purification process.

Below is an interactive data table illustrating a hypothetical optimization of the synthesis of this compound based on common optimization strategies.

EntryTemperature (°C)Residence Time (h)Pyrrolidine EquivalentsTriethylamine EquivalentsYield (%)
125121.11.165
25061.11.178
38031.11.185
48031.51.192
58031.51.595

Flow Chemistry and High-Throughput Screening in Synthetic Protocol Development

Modern synthetic chemistry is increasingly benefiting from enabling technologies like flow chemistry and high-throughput screening (HTS). Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced heat and mass transfer, improved safety for exothermic reactions, and the potential for straightforward scaling-up. rsc.org The synthesis of substituted benzaldehydes has been successfully demonstrated in flow systems, often leading to higher yields and shorter reaction times compared to batch processes. beilstein-journals.org For the synthesis of this compound, a flow process could involve pumping solutions of the reactants and catalyst through a heated reactor coil, allowing for precise control over temperature and residence time. whiterose.ac.uk

High-throughput screening is a powerful methodology for rapidly optimizing reaction conditions. sigmaaldrich.com It involves running a large number of reactions in parallel, each with slightly different parameters (e.g., catalysts, solvents, temperatures). nih.gov This approach allows for the efficient identification of optimal conditions from a large experimental space. nih.gov While specific applications of HTS for the synthesis of this compound are not documented, its principles are broadly applicable. A typical HTS workflow would involve dispensing small quantities of reactants and a library of catalysts or additives into a multi-well plate, followed by automated reaction execution and analysis to determine the yield and purity in each well. rsc.org This would rapidly identify the most effective catalytic system and reaction parameters for the synthesis of the target compound.

The integration of these advanced methodologies holds significant promise for the development of highly efficient, scalable, and cost-effective synthetic routes to this compound and other valuable chemical intermediates.

Chemical Reactivity and Transformation Pathways of 2 Pyrrolidin 1 Ylmethyl Benzaldehyde

Reactivity at the Aldehyde Moiety

The aldehyde group is a classic electrophilic center, susceptible to attack by a wide range of nucleophiles. The reactivity of the aldehyde in 2-(Pyrrolidin-1-ylmethyl)benzaldehyde is modulated by the electronic and steric effects of the adjacent pyrrolidinomethyl group.

The carbonyl carbon of the aldehyde is electron-deficient and readily undergoes nucleophilic addition. This reaction typically proceeds via a two-step mechanism involving the initial attack of the nucleophile to form a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.

Aromatic aldehydes, in general, are slightly less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the benzene (B151609) ring, which reduces the electrophilicity of the carbonyl carbon. The ortho-pyrrolidinomethyl group can further influence this reactivity. While the nitrogen atom is electron-withdrawing through an inductive effect, which would increase reactivity, this is often counteracted by steric hindrance from the bulky substituent at the ortho position.

Common nucleophilic addition reactions applicable to this aldehyde would include the addition of organometallic reagents (e.g., Grignard reagents, organolithium compounds) to form secondary alcohols, and the addition of cyanide to form cyanohydrins. The proximity of the tertiary amine could potentially lead to intramolecular catalysis or chelation with the metal cation of the organometallic reagent, influencing the stereochemical outcome of the addition.

Table 1: Representative Nucleophilic Addition Reactions to Ortho-Substituted Benzaldehydes (Illustrative data based on analogous systems)

NucleophileReagentProduct TypeTypical Yield (%)
MethylCH₃MgBrSecondary Alcohol75-90
PhenylPhLiSecondary Alcohol80-95
CyanideNaCN, H⁺Cyanohydrin70-85
HydrideNaBH₄Primary Alcohol>95

Condensation reactions involve the reaction of the aldehyde with a nucleophile, typically an amine derivative, followed by the elimination of a water molecule to form a new double bond.

Imine Formation: Primary amines react with aldehydes to form imines (also known as Schiff bases). The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. This is followed by acid-catalyzed dehydration to yield the imine. The reaction is reversible and is often driven to completion by the removal of water. For this compound, reaction with a primary amine R-NH₂ would yield the corresponding N-substituted imine.

Oxime and Hydrazone Formation: Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) or hydrazine (B178648) (N₂H₄) and its derivatives (e.g., phenylhydrazine) will form oximes and hydrazones, respectively. These reactions proceed through the same general mechanism as imine formation. The formation of oximes from benzaldehydes is a well-established reaction. The presence of substituents on the benzene ring can influence the rate of formation and the stability of the resulting oxime.

Mechanism of Oxime Formation:

Nucleophilic Attack: The lone pair of the nitrogen in hydroxylamine attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025).

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a zwitterionic intermediate which then rearranges to a neutral carbinolamine.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, making it a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen forms a double bond with the carbon, expelling a molecule of water.

Deprotonation: A base removes a proton from the nitrogen to give the final oxime product.

While aldehydes lacking alpha-hydrogens, such as benzaldehyde derivatives, cannot undergo typical enolate-based alpha-substitution, the aldehyde functionality can participate in other transformations.

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to form the alkene and triphenylphosphine (B44618) oxide. The reaction of this compound with a Wittig reagent like Ph₃P=CH₂ would yield 2-(pyrrolidin-1-ylmethyl)styrene. The stereoselectivity of the Wittig reaction is dependent on the nature of the ylide.

Benzoin Condensation: Aromatic aldehydes can undergo self-condensation in the presence of a cyanide or thiazolium salt catalyst to form an α-hydroxy ketone, known as a benzoin. This reaction involves the umpolung (reversal of polarity) of the aldehyde carbonyl group. It is plausible that this compound could undergo a similar dimerization.

Reactivity of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring in this compound possesses a tertiary amine nitrogen, which is a nucleophilic and basic center.

The lone pair of electrons on the nitrogen atom makes it susceptible to reactions with electrophiles.

N-Oxide Formation: The nitrogen can be oxidized by reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide.

Quaternization: The nitrogen can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction to form a quaternary ammonium (B1175870) salt. The resulting pyrrolidinium (B1226570) salt would be a more water-soluble derivative.

Table 2: Functionalization Reactions of the Pyrrolidine Nitrogen (Illustrative data based on analogous N-benzylpyrrolidines)

ReagentReaction TypeProductTypical Yield (%)
H₂O₂N-OxidationN-Oxide85-95
CH₃IQuaternizationN-Methylpyrrolidinium Iodide>90
H⁺ProtonationPyrrolidinium SaltQuantitative

While the pyrrolidine ring is generally stable, under certain conditions, particularly after quaternization, it can undergo rearrangement or ring-opening reactions.

Sommelet-Hauser Rearrangement: Quaternary ammonium salts derived from benzylamines can undergo the Sommelet-Hauser rearrangement in the presence of a strong base like sodium amide. chemistry-reaction.comwikipedia.orgnumberanalytics.com This wikipedia.orgnumberanalytics.com-sigmatropic rearrangement involves the deprotonation of a methyl group on the nitrogen and subsequent migration to the ortho position of the benzene ring. For the N-methylpyrrolidinium salt of the title compound, a related rearrangement might be possible, although less straightforward than the classic example.

Ring-Opening: The pyrrolidinium ion is susceptible to nucleophilic attack, which can lead to ring-opening. For instance, treatment with strong bases at high temperatures can induce Hofmann elimination, although this is less common for saturated five-membered rings compared to larger rings or systems with more acidic beta-hydrogens.

Aromatic Ring Functionalization

Functionalization of the aromatic core of this compound is governed by the electronic and steric influences of its two substituents. Their ortho disposition leads to competitive and sometimes highly selective reactivity patterns in both electrophilic substitution and directed metalation reactions.

Electrophilic aromatic substitution (EAS) on the this compound ring is a nuanced process due to the competing directing effects of the substituents. The pyrrolidinylmethyl group, as a weak alkyl-type substituent, is activating and directs incoming electrophiles to the ortho (C6) and para (C4) positions. Conversely, the benzaldehyde group is a moderately deactivating, meta-directing group, guiding electrophiles to the C3 and C5 positions.

Position C3: Meta to the aldehyde and ortho to the alkyl group. This position is deactivated by the aldehyde but is sterically accessible.

Position C4: Para to the activating alkyl group and meta to the deactivating aldehyde group. This position is electronically favored by the activating group.

Position C5: Meta to both the aldehyde and the alkyl group, making it the most deactivated and least likely position for substitution.

Position C6: Ortho to the activating alkyl group but also ortho to the deactivating aldehyde group, making it sterically hindered and electronically deactivated.

Based on these competing influences, electrophilic substitution is predicted to preferentially occur at the C4 position, which is activated by the para-directing pyrrolidinylmethyl group and is meta to the aldehyde, thus avoiding the deactivating effects at the ortho/para positions relative to the carbonyl. However, specific experimental data on the electrophilic substitution of this particular molecule is not extensively documented, and outcomes may vary.

A more regioselective approach to functionalizing the aromatic ring is through Directed Ortho Metalation (DoM). wikipedia.org In this strategy, a Directed Metalation Group (DMG) complexes with an organolithium reagent, directing the deprotonation of the nearest ortho proton. The tertiary benzylic amine functionality in this compound can serve as an effective DMG. wikipedia.org

When treated with a strong base such as n-butyllithium or sec-butyllithium, the pyrrolidinylmethyl group directs the lithiation exclusively to the C6 position, the only available ortho position. The resulting aryllithium intermediate is a versatile synthon that can be trapped with a wide range of electrophiles to introduce new functional groups with high regiocontrol.

Alternatively, the aldehyde group can be temporarily converted into a more powerful DMG. For instance, reaction with a lithium amide can form an α-amino alkoxide intermediate in situ. This transient directing group can direct metalation to its ortho position, C3, overriding the directing effect of the benzylic amine. harvard.edu

Directed Metalation PathwayDirecting GroupBaseSite of LithiationPotential Electrophiles (E+)Product Structure
Pathway 1 Pyrrolidinylmethyls-BuLi/TMEDAC6I₂, TMSCl, DMF, CO₂6-E-2-(pyrrolidin-1-ylmethyl)benzaldehyde
Pathway 2 in situ α-amino alkoxiden-BuLi / AmineC3I₂, TMSCl, DMF, CO₂3-E-2-(pyrrolidin-1-ylmethyl)benzaldehyde

Table 1: Potential Directed Ortho Metalation (DoM) pathways for the functionalization of this compound.

The aryllithium species generated via DoM can be further elaborated through transition metal-catalyzed cross-coupling reactions. By transmetalating the lithiated intermediate with reagents like zinc chloride or trialkyl borates, corresponding organozinc or organoboron species are formed. These intermediates are suitable partners in palladium-catalyzed reactions such as the Suzuki-Miyaura or Negishi cross-coupling, allowing for the introduction of aryl, heteroaryl, or vinyl groups at the C6 (or C3) position. nih.govnih.gov This two-step sequence of DoM followed by cross-coupling provides a powerful and modular strategy for constructing highly substituted benzaldehyde derivatives. acs.org

Initial ReactionLithiation SiteTransmetalating AgentCoupling Partner (Ar-X)Pd Catalyst/LigandProduct Type
DoM (Pathway 1)C6B(OiPr)₃Aryl/Heteroaryl HalidePd(OAc)₂ / SPhos6-Aryl-2-(pyrrolidin-1-ylmethyl)benzaldehyde
DoM (Pathway 1)C6ZnCl₂Aryl/Heteroaryl HalidePd(dba)₂ / XPhos6-Aryl-2-(pyrrolidin-1-ylmethyl)benzaldehyde
DoM (Pathway 2)C3B(OiPr)₃Alkenyl HalidePd(PPh₃)₄3-Vinyl-2-(pyrrolidin-1-ylmethyl)benzaldehyde

Table 2: Exemplary DoM/Cross-Coupling sequences for the synthesis of complex derivatives.

Intramolecular and Intermolecular Cascade and Domino Reactions

The juxtaposition of an electrophilic aldehyde and a nucleophilic tertiary amine in this compound provides a scaffold ripe for participation in cascade or domino reactions. These processes, involving multiple bond-forming events in a single synthetic operation without isolating intermediates, offer an efficient route to complex molecular architectures.

Intermolecular Cascade Reactions: The compound can engage external reagents to initiate a cascade. For example, in a reaction analogous to the Morita-Baylis-Hillman reaction, the pyrrolidine moiety could act as a nucleophilic catalyst, adding to an activated alkene (e.g., methyl vinyl ketone). The resulting zwitterionic intermediate could then attack the pendant aldehyde group in an intramolecular aldol-type reaction, leading to the formation of a bicyclic product after dehydration and catalyst turnover. researchgate.net

Another potential intermolecular domino reaction involves the initial Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound, such as malononitrile. The resulting electron-deficient alkene could then be subject to an intramolecular Michael addition by an enamine, formed transiently from the pyrrolidine ring under specific conditions, to generate a complex heterocyclic system.

Intramolecular Cascade Reactions: Under thermal or catalytic activation, intramolecular reactions can be envisioned. For instance, treatment with a Lewis acid or a transition metal catalyst could promote an intramolecular cyclization. A plausible pathway involves the formation of an iminium ion from the aldehyde and a secondary amine (present as an impurity or additive), which is then attacked by the pyrrolidine nitrogen to form a cyclic aminal. Further transformations could then lead to fused heterocyclic structures. While specific examples involving this compound are not prevalent, related domino reactions involving ortho-substituted benzonitriles and amines to form 1-aminoisoquinolines highlight the potential for such intramolecular cyclizations. beilstein-journals.org

Reaction TypeKey ReactantsProposed Key Intermediate(s)Potential Final Product Class
Intermolecular Activated alkene (e.g., MVK)Zwitterionic enolateBicyclic alcohols/alkenes
Intermolecular Active methylene compound (e.g., malononitrile)Knoevenagel adduct, enamineFused piperidine (B6355638) derivatives
Intramolecular Lewis Acid / Secondary AmineIminium ion, cyclic aminalFused isoindoline (B1297411) derivatives

Table 3: Plausible cascade and domino reaction pathways involving this compound.

Mechanistic Investigations of Reactions Involving 2 Pyrrolidin 1 Ylmethyl Benzaldehyde

Kinetic Studies of Reaction Pathways and Rate Determining Steps

Table 1: Postulated Rate-Determining Steps in Reactions Analogous to Those Involving 2-(Pyrrolidin-1-ylmethyl)benzaldehyde

Reaction TypeProbable Rate-Determining StepInfluencing Factors
Aldol (B89426) ReactionC-C bond formation between the enamine and the aldehydeSteric hindrance, electronic properties of substrates, catalyst loading
Michael AdditionNucleophilic attack of the enamine on the Michael acceptorElectrophilicity of the acceptor, nucleophilicity of the enamine
Mannich ReactionFormation of the iminium ion or the subsequent nucleophilic attackAcidity of the medium, nature of the amine and aldehyde

Identification and Characterization of Reaction Intermediates

In reactions where this compound participates, particularly in organocatalytic cycles, the formation of specific reaction intermediates is fundamental to the reaction mechanism. The pyrrolidine (B122466) moiety is expected to react with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. Alternatively, in the presence of an acid co-catalyst, it can form an electrophilic iminium ion.

These transient species are typically identified and characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For instance, in situ NMR monitoring of reactions involving similar pyrrolidine catalysts has allowed for the direct observation of enamine and iminium ion intermediates. researchgate.net High-resolution mass spectrometry can also be employed to detect the mass of these short-lived species, providing further evidence for their existence. While specific data for this compound is scarce, the well-established reactivity of other proline and pyrrolidine-based catalysts strongly supports the formation of these key intermediates. researchgate.net

Transition State Analysis and Energy Profiles

The stereochemical outcome of reactions catalyzed by chiral molecules like derivatives of this compound is determined by the relative energies of the transition states leading to different stereoisomers. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for analyzing these transition states and constructing reaction energy profiles.

For related organocatalytic reactions, computational studies have revealed that the preferred reaction pathway proceeds through the lowest energy transition state. researchgate.net These models often highlight the importance of non-covalent interactions, such as hydrogen bonding or steric repulsion, in stabilizing or destabilizing certain transition state geometries. For example, in an asymmetric aldol reaction, the transition state leading to the major enantiomer is typically lower in energy due to a more favorable arrangement of the interacting molecules, which minimizes steric clashes and maximizes stabilizing interactions. researchgate.net A hypothetical energy profile for a reaction involving this compound would map the energy changes as the reactants are converted to products via various intermediates and transition states, with the highest energy barrier corresponding to the rate-determining step.

Elucidation of Solvent Effects on Reaction Mechanisms

The choice of solvent can significantly influence the reaction rates and even the mechanistic pathway of reactions involving this compound. Solvent polarity, proticity, and viscosity can all play a role in stabilizing or destabilizing reactants, intermediates, and transition states.

In general, polar aprotic solvents are often favored for organocatalytic reactions involving enamine intermediates, as they can help to solubilize the reactants and stabilize charged intermediates without interfering with the catalytic cycle through hydrogen bonding. In contrast, protic solvents can sometimes participate in the reaction mechanism, for example, by acting as a proton shuttle in the rate-determining step. The effect of the solvent on reaction kinetics can be quantified by determining the reaction rate constants in a variety of solvents with different dielectric constants. ajgreenchem.com For instance, a study on a multicomponent reaction involving benzaldehyde (B42025), 2-naphthol, and semicarbazide (B1199961) hydrochloride showed a clear dependence of the reaction yield on the solvent used, with THF being optimal. researchgate.net

Table 2: General Influence of Solvent Properties on Reactions Involving Pyrrolidine-Based Catalysts

Solvent PropertyGeneral Effect on Reaction
Polarity Can stabilize charged intermediates and transition states, often leading to increased reaction rates. ajgreenchem.com
Proticity Can participate in proton transfer steps and may either accelerate or inhibit the reaction depending on the mechanism.
Viscosity Can affect the diffusion of reactants and thus influence the overall reaction rate, particularly for fast reactions.
Coordinating Ability Solvents that can coordinate to reactants or intermediates may alter their reactivity and the reaction pathway.

Stereochemical Outcomes and Mechanisms of Stereoselectivity

When a chiral derivative of this compound is used as a catalyst, the reaction can proceed with high stereoselectivity, yielding a product that is enriched in one stereoisomer. The mechanism of stereoselectivity is rooted in the three-dimensional structure of the transition state.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block for Complex Architectures

The inherent functionalities of 2-(Pyrrolidin-1-ylmethyl)benzaldehyde make it an attractive starting point for the synthesis of intricate molecular frameworks. The aldehyde group serves as a reactive handle for numerous carbon-carbon and carbon-heteroatom bond-forming reactions, while the ortho-disposed pyrrolidinylmethyl moiety can act as a directing group, an internal base or nucleophile, or a foundational element of a new heterocyclic ring.

Aromatic aldehydes are fundamental building blocks in the synthesis of heterocyclic compounds. Their ability to react with various nucleophiles is a cornerstone of synthetic strategies aimed at creating five- and six-membered rings, which are prevalent in pharmaceuticals and natural products. For instance, multicomponent reactions involving aromatic aldehydes, amines, and pyruvate (B1213749) derivatives are established methods for constructing highly substituted γ-lactam rings, specifically 1,5-dihydro-2H-pyrrol-2-ones. nih.govbeilstein-journals.org In these reactions, the aldehyde first condenses with an amine to form an imine, which then undergoes a Mannich-type reaction with an enamine intermediate, followed by intramolecular cyclization to yield the lactam core. nih.gov

Given this precedent, this compound is a prime candidate for such transformations. Its aldehyde function can readily participate in the initial condensation, while the pyrrolidine (B122466) group could potentially influence the reaction's stereochemical outcome or even participate in subsequent transformations. The synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones from aromatic aldehydes highlights the modularity of this approach, suggesting that the title compound could be employed to generate novel pyrrolidone derivatives with unique substitution patterns. beilstein-journals.org

A sophisticated strategy for constructing complex fused carbocycles involves the use of 2-alkynyl benzaldehydes as precursors. acs.orgnih.govnih.gov These substrates can undergo a Morita–Baylis–Hillman (MBH) reaction to form multifunctional adducts, which are then poised for intramolecular cyclization. nih.gov Specifically, the MBH adducts derived from 2-alkynyl benzaldehydes can be subjected to an intramolecular Pauson–Khand reaction. This powerful transformation involves the reaction of an alkyne, an alkene, and carbon monoxide, mediated by a cobalt catalyst, to form a cyclopentenone ring. acs.orgnih.gov

This sequence provides a novel pathway to synthesize cyclopenta[a]inden-2(1H)-ones, which are complex fused ring systems bearing significant functionality. acs.orgnih.gov The process demonstrates how a strategically functionalized benzaldehyde (B42025) can serve as the cornerstone for building polycyclic architectures. Although this specific pathway has been demonstrated with 2-alkynyl benzaldehydes, the underlying principle suggests a potential application for derivatives of this compound. If the aromatic ring were further substituted with an alkynyl group, the resulting molecule could be channeled into a similar reaction cascade to produce novel, nitrogen-containing fused systems.

Table 1: Examples of Fused Ring Systems from 2-Alkynyl Benzaldehyde Derivatives
Precursor ClassKey Reaction SequenceResulting ScaffoldRef.
2-Alkynyl BenzaldehydesMorita–Baylis–Hillman (MBH) Reaction, followed by Intramolecular Pauson–Khand ReactionCyclopenta[a]inden-2(1H)-ones acs.org, nih.gov
MBH-acetates of acetylenic aldehydesSequential Allylic Substitution / Pauson–Khand ReactionBicyclic Fused Cyclopentenones nih.gov

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. researchgate.net The structural features of this compound make it an ideal component for established and novel MCRs.

The aldehyde functionality is a common electrophilic component in a vast number of classical MCRs, including the Mannich, Ugi, and Hantzsch reactions. Research has demonstrated the successful use of various benzaldehyde derivatives in three-component reactions with amines and pyruvate derivatives to synthesize 3-amino substituted 1,5-dihydro-2H-pyrrol-2-ones. nih.gov Similarly, reactions involving aromatic aldehydes, anilines, and ethyl 2,4-dioxovalerate can produce 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one derivatives. beilstein-journals.org

This compound can readily be envisioned as the aldehyde component in these and other MCRs. The presence of the ortho-pyrrolidinylmethyl group could impart unique properties, potentially influencing reaction rates or stereoselectivity through steric hindrance or intramolecular catalysis. The tertiary amine could function as an internal base, activating other components of the reaction mixture and obviating the need for an external catalyst.

Beyond its participation in known MCRs, the unique trifunctional nature of this compound opens the door to the design of entirely new multicomponent transformations. The ortho arrangement of the aldehyde and the tertiary amine can be exploited in domino reaction sequences, where the initial product of a reaction undergoes a subsequent intramolecular transformation.

For example, an MCR could be designed where the aldehyde reacts with two other components to form an intermediate that is spatially positioned to react with the pyrrolidine nitrogen or the benzylic position of the side chain. This could lead to the formation of novel, complex polycyclic heterocyclic systems in a single, highly efficient step. The design of such MCRs is a modern approach to exploring chemical space and generating libraries of structurally diverse compounds from a common scaffold. researchgate.net

Derivatization Strategies for Enhanced Synthetic Utility

The synthetic potential of this compound can be significantly expanded through strategic derivatization of its functional groups. These modifications can be used to alter its reactivity, introduce new functionalities, or prepare it for subsequent complex transformations.

Derivatization of the Aldehyde Group: The aldehyde can be converted into a wide array of other functional groups. For example, reductive amination can provide secondary or tertiary amines, while reaction with organometallic reagents (e.g., Grignard or organolithium reagents) yields secondary alcohols. Wittig-type reactions can convert the aldehyde into an alkene, providing a scaffold for further reactions like metathesis or polymerization. It can also be protected as an acetal (B89532) to mask its reactivity while other parts of the molecule are modified.

Derivatization of the Pyrrolidine Moiety: The tertiary amine of the pyrrolidine ring is a site for derivatization. It can be oxidized to an N-oxide, which can alter its electronic properties and participate in rearrangements. More commonly, it can be quaternized by reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. This modification would increase the water solubility of the compound and could be used to introduce a charged tag or a functionalized alkyl chain.

Derivatization as a Reagent: Drawing analogy from other functionalized pyrrolidines, the entire scaffold could be modified to act as a chiral derivatization reagent. For instance, (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid has been developed as a reagent for the enantioseparation and detection of chiral amines. nih.gov Similarly, the this compound scaffold could be modified, for example by introducing a chiral center and another reactive handle, to create a novel reagent for analytical or synthetic applications.

Selective Functional Group Interconversions

The aldehyde and pyrrolidine functionalities in "this compound" can undergo a variety of selective transformations, allowing for the synthesis of diverse molecular architectures. The outcomes of these reactions are often influenced by the choice of reagents and reaction conditions, which can be tailored to target either the aldehyde or the amino group.

One of the fundamental transformations of the aldehyde group is its reduction to a primary alcohol. This can be achieved with high selectivity using mild reducing agents such as sodium borohydride (B1222165). The resulting amino alcohol is a valuable synthon for the preparation of chiral ligands and pharmaceutical intermediates. Conversely, oxidation of the aldehyde to a carboxylic acid can be accomplished using standard oxidizing agents, providing an entry point to amides, esters, and other carboxylic acid derivatives.

The pyrrolidine ring, being a secondary amine, can participate in various C-N bond-forming reactions. For instance, it can be N-alkylated or N-arylated to introduce further substituents. The reactivity of the pyrrolidine nitrogen can be modulated by its protonation state, which is dependent on the reaction medium's pH.

Intramolecular reactions between the aldehyde and the pyrrolidine moiety are also plausible. For instance, under certain conditions, intramolecular cyclization could lead to the formation of heterocyclic systems. The propensity for such reactions would be highly dependent on the specific reaction conditions and the presence of catalysts.

Below is a table summarizing potential selective functional group interconversions of "this compound" based on the known reactivity of similar compounds.

Starting MaterialReagent(s)ProductReaction Type
This compoundSodium borohydride (NaBH₄)(2-(Pyrrolidin-1-ylmethyl)phenyl)methanolAldehyde Reduction
This compoundPotassium permanganate (B83412) (KMnO₄)2-(Pyrrolidin-1-ylmethyl)benzoic acidAldehyde Oxidation
This compoundAlkyl halide (R-X)N-Alkyl-N-(2-formylbenzyl)pyrrolidinium halideN-Alkylation
This compoundAcid catalystIntramolecular cyclization productsCyclization

Directed Modifications of the Aldehyde and Pyrrolidine Units

The spatial proximity of the pyrrolidinylmethyl group to the aldehyde function allows for directed modifications, where one group influences the reactivity and selectivity of transformations at the other. This "directing group" effect is a powerful tool in modern organic synthesis for achieving regioselective functionalization.

A prime example of such a directed modification is the ortho-lithiation of the aromatic ring. The nitrogen atom of the pyrrolidine ring can coordinate to an organolithium reagent, directing the deprotonation to the adjacent ortho position (the carbon atom between the aldehyde and the aminomethyl substituent). The resulting aryllithium species can then be trapped with various electrophiles, allowing for the introduction of a wide range of substituents at this specific position. wikipedia.orgorganic-chemistry.org This strategy provides a highly regioselective method for elaborating the aromatic core of the molecule.

Furthermore, the pyrrolidine ring can be temporarily converted into a chiral auxiliary to induce stereoselectivity in reactions involving the aldehyde group. For instance, condensation of the aldehyde with a chiral amine, followed by a nucleophilic addition and subsequent removal of the auxiliary, could provide a route to enantiomerically enriched products.

Modifications of the pyrrolidine ring itself can also be influenced by the presence of the aldehyde. For example, the electronic properties of the aromatic ring, which are modulated by the electron-withdrawing aldehyde group, can affect the nucleophilicity of the pyrrolidine nitrogen.

The following table outlines potential directed modifications of "this compound."

SubstrateReagent(s)Modification TypeOutcome
This compound1. n-Butyllithium (n-BuLi) 2. Electrophile (E+)Directed ortho-metalationIntroduction of an electrophile at the C3 position of the benzene (B151609) ring
This compoundChiral amine, then nucleophileAsymmetric synthesisFormation of chiral products via a chiral imine intermediate
This compoundOxidizing agentOxidation of the pyrrolidine ringFormation of a lactam or other oxidation products

2 Pyrrolidin 1 Ylmethyl Benzaldehyde in Catalysis and Asymmetric Induction

Exploration as a Chiral Auxiliary in Asymmetric Synthesis

The concept of a chiral auxiliary is fundamental to asymmetric synthesis, where a chiral molecule is temporarily incorporated into a substrate to direct a stereoselective reaction. While specific research exploring 2-(pyrrolidin-1-ylmethyl)benzaldehyde as a chiral auxiliary is not extensively documented in publicly available literature, its structural components suggest a plausible role based on established principles. The pyrrolidine (B122466) motif is a well-regarded scaffold in asymmetric catalysis, known for its conformational rigidity and effectiveness in creating a chiral environment. beilstein-journals.orgnih.gov

Effective chiral induction by an auxiliary relies on several key design principles. The auxiliary must create a sterically and/or electronically biased environment around the reactive center, forcing an incoming reagent to approach from a specific direction. This is often achieved through the establishment of a rigid conformational arrangement, which can be facilitated by non-covalent interactions such as hydrogen bonding or steric hindrance. msu.edumdpi.com

In the context of an aldehyde, a chiral auxiliary attached near the carbonyl group can influence the facial selectivity of nucleophilic attack. For a molecule like this compound, if a chiral center were present on the pyrrolidine ring, it could lock the molecule into a preferred conformation. This conformation would shield one face of the aldehyde's carbonyl group, leading to preferential attack on the less hindered face and resulting in a stereochemically enriched product. msu.edu The effectiveness of such induction would depend on the ability to control the transition state geometry of the reaction.

Asymmetric aldol (B89426) reactions are a cornerstone of carbon-carbon bond formation in organic synthesis, often creating two new stereocenters. Chiral auxiliaries are frequently employed to control the stereochemical outcome of these reactions. nih.gov Benzaldehyde (B42025) is a common electrophile in these transformations.

While direct studies on this compound in this specific role are limited, the broader success of pyrrolidine-based structures in catalyzing aldol reactions provides a strong precedent. nih.gov For instance, proline and its derivatives are highly effective organocatalysts for direct asymmetric aldol reactions. They operate by forming a chiral enamine intermediate with a ketone donor, which then reacts with an aldehyde acceptor. nih.govresearchgate.net

If this compound were used as a substrate with a chiral catalyst, the pyrrolidine group could influence the reaction's stereoselectivity through steric or electronic interactions with the catalyst-substrate complex. In a hypothetical scenario where a chiral variant of this compound acts as an auxiliary attached to a reacting partner, it would aim to control the formation of syn or anti diastereomers with high fidelity. The outcome would be dictated by the transition state model, such as the Zimmerman-Traxler model for metal enolates, which involves a six-membered chair-like transition state. researchgate.net The steric bulk and conformational preferences of the pyrrolidinylmethyl substituent would play a crucial role in determining the facial selectivity of the reaction. msu.edu

Potential as an Organocatalyst

Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. beilstein-journals.org The pyrrolidine scaffold is a privileged motif in this field, particularly in enamine and iminium catalysis. beilstein-journals.orgnih.gov

Iminium and enamine catalysis are powerful strategies for the activation of carbonyl compounds. nih.govnobelprize.org

Enamine Catalysis : A chiral secondary amine, such as a pyrrolidine derivative, reacts with a ketone or aldehyde to form a nucleophilic enamine. This enamine can then react with an electrophile. The chirality of the amine catalyst dictates the stereochemical outcome of the reaction. msu.edu

Iminium Catalysis : The same chiral secondary amine can react with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for nucleophilic attack. nih.gov

The structure of this compound contains a tertiary amine. For it to function directly in typical enamine or iminium cycles, it would need to be a secondary amine to enable the formation of the key enamine/iminium intermediates. However, its structure could serve as a precursor to a catalytically active species or be modified to incorporate a secondary amine functionality. The pyrrolidine ring is a key component in many highly successful organocatalysts, such as diarylprolinol silyl (B83357) ethers. beilstein-journals.org

The development of new asymmetric organocatalytic transformations often relies on modifying privileged scaffolds like pyrrolidine to fine-tune reactivity and selectivity. nih.govresearchgate.net While this compound itself is not a chiral catalyst, its core structure could be a building block for the synthesis of novel organocatalysts.

For example, introducing chirality on the pyrrolidine ring and modifying the benzaldehyde group could lead to new bifunctional catalysts. A hypothetical catalyst derived from this structure might use the pyrrolidine nitrogen to form an enamine and another functional group, potentially derived from the aldehyde, to direct the substrate through non-covalent interactions like hydrogen bonding. This dual activation strategy is a common and effective approach in organocatalyst design. researchgate.net Such catalysts could be applied to a wide range of reactions, including Michael additions, aldol reactions, and Mannich reactions. beilstein-journals.orgnuph.edu.ua

Ligand Design for Metal-Catalyzed Reactions

In addition to organocatalysis, the pyrrolidine moiety is a common feature in chiral ligands for asymmetric metal catalysis. nih.govmdpi.com The nitrogen atom of the pyrrolidine can coordinate to a metal center, and if the ligand is chiral, it can create a chiral environment around the metal, enabling enantioselective transformations.

The structure of this compound features a nitrogen atom from the pyrrolidine and an oxygen atom from the aldehyde, making it a potential bidentate ligand. It could coordinate to a metal center through both the nitrogen and oxygen atoms, forming a stable chelate ring. The design of effective chiral ligands often involves creating a rigid C2-symmetric or asymmetric environment to effectively control the stereochemistry of the reaction. organic-chemistry.orgmdpi.com

While the achiral this compound would not induce enantioselectivity, its chiral derivatives could be potent ligands. For instance, a chiral pyrrolidine ring could be synthesized and then attached to the benzaldehyde framework. Such a ligand could be used in a variety of metal-catalyzed reactions, including asymmetric additions of organometallic reagents to aldehydes, hydrogenations, and cross-coupling reactions. nih.gov The steric and electronic properties of the ligand would be critical in determining the efficiency and selectivity of the catalyst.

Insufficient Information Available to Generate Article on "this compound" in Catalysis

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the catalytic applications of "this compound" and its derivatives to construct the requested article. The search did not yield targeted research findings on the chelation properties, coordination chemistry, or its use in asymmetric metal catalysis as outlined in the provided structure.

The performed searches aimed to uncover information on:

Chelation Properties and Coordination Chemistry of Derivatives: Efforts to find studies detailing how ligands derived from this compound coordinate with metal centers were unsuccessful. The specific manner in which these compounds might act as chelating agents, including the nature of the bonds formed and the structural characteristics of the resulting metal complexes, is not described in the available results.

Asymmetric Metal Catalysis Using Pyrrolidin-1-ylmethyl-Benzaldehyde Derived Ligands: The investigation did not reveal any specific examples of asymmetric metal-catalyzed reactions where ligands synthesized from this compound are employed to induce enantioselectivity. Consequently, no data on reaction types, catalyst performance, enantiomeric excess values, or substrate scope could be retrieved.

While the broader fields of pyrrolidine-containing ligands and asymmetric catalysis are well-documented, the specific application of ligands derived from this compound appears to be a niche area with limited to no published research available through the conducted searches. Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that adheres to the strict outline and content requirements of the user's request at this time.

To fulfill the request, specific studies detailing the synthesis of metal complexes from this compound-derived ligands and their subsequent evaluation in asymmetric catalytic transformations would be necessary. Without such foundational research, any attempt to generate the requested content would fall outside the required scope and fail to meet the standards of scientific accuracy.

Theoretical and Computational Studies of 2 Pyrrolidin 1 Ylmethyl Benzaldehyde

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational tools for investigating the properties of molecules. DFT, with functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. conicet.gov.arresearchgate.net Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties. These calculations are typically performed with a basis set, such as 6-31G* or larger, which describes the atomic orbitals used to construct the molecular orbitals. arabjchem.org

For 2-(Pyrrolidin-1-ylmethyl)benzaldehyde, these methods would first be used to determine the molecule's lowest energy (optimized) geometry. This involves calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is found.

Once the optimized geometry is obtained, quantum chemical calculations can elucidate the electronic structure. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital most likely to accept an electron (electrophilic character). conicet.gov.ar

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. arabjchem.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine (B122466) ring and the adjacent nitrogen atom, which possess lone pair electrons. The LUMO, conversely, is anticipated to be centered on the benzaldehyde (B42025) portion, specifically the π* antibonding orbital of the carbonyl group and the conjugated aromatic ring. This distribution indicates that the pyrrolidine moiety acts as the primary electron-donating group, while the benzaldehyde moiety is the electron-accepting group.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound This table presents illustrative values based on typical DFT calculations for related substituted benzaldehydes and pyrrolidines.

ParameterPredicted Value (eV)Description
EHOMO-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO-1.80Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.45Energy difference between HOMO and LUMO

Frontier Molecular Orbital (FMO) theory is a direct application of electronic structure analysis to predict chemical reactivity. It posits that reactions are often governed by the interaction between the HOMO of one molecule and the LUMO of another.

In the case of this compound, the FMO analysis predicts specific sites for electrophilic and nucleophilic attack:

Nucleophilic Attack: A nucleophile would preferentially attack the electron-deficient regions of the molecule associated with the LUMO. This corresponds to the carbonyl carbon of the aldehyde group, which is a classic electrophilic site. The distribution of the LUMO across the benzaldehyde ring suggests it is activated towards nucleophilic addition.

Electrophilic Attack: An electrophile would react with the electron-rich centers associated with the HOMO. The nitrogen atom of the pyrrolidine ring, with its lone pair of electrons, is the most probable site for protonation or attack by other electrophiles.

Furthermore, a Molecular Electrostatic Potential (MEP) map can visually represent the charge distribution and reactivity sites. The MEP would show negative potential (typically colored red) around the carbonyl oxygen, indicating a region rich in electrons and susceptible to electrophilic attack, and positive potential (blue) near the aldehyde proton and hydrogens on the carbon adjacent to the nitrogen, indicating electron-poor regions.

Conformational Analysis and Energy Landscape Mapping

The flexibility of this compound, arising from several rotatable single bonds, means it can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers (transition states) that separate them.

Key rotational barriers in this molecule include rotation around:

The C(aryl)-C(methylene) bond.

The C(methylene)-N(pyrrolidine) bond.

The C(aryl)-C(aldehyde) bond.

Computational studies on related molecules, such as m-methylbenzaldehyde and N-arylpyrrolidin-2-ones, show that DFT calculations can effectively model these rotational potentials. nih.govresearchgate.net For benzaldehyde itself, theoretical evaluation of the rotational barrier of the aldehyde group can be challenging, with DFT methods sometimes overestimating the barrier compared to experimental values. researchgate.net

For this compound, the global energy minimum conformation would likely involve a specific orientation of the pyrrolidine ring relative to the benzene (B151609) ring to minimize steric hindrance. The pyrrolidine ring itself is not planar and typically adopts an "envelope" or "twist" conformation, where one or two atoms pucker out of the plane of the others. researchgate.net The barrier to rotation around the C(aryl)-C(methylene) bond is expected to be relatively low, allowing for significant flexibility.

Table 2: Predicted Rotational Energy Barriers for this compound This table presents hypothetical data to illustrate typical results from conformational analysis.

Rotatable BondPredicted Barrier (kcal/mol)Notes
C(aryl)-C(aldehyde)5 - 8Rotation of the aldehyde group.
C(aryl)-CH22 - 4Rotation of the entire pyrrolidinylmethyl substituent.
CH2-N(pyrrolidine)3 - 6Rotation of the methylene (B1212753) group relative to the pyrrolidine ring.

The preferred three-dimensional structure of the molecule is dictated by a subtle balance of electronic and steric effects. Intramolecular interactions, though weak, can significantly influence which conformations are most stable. In this compound, potential non-covalent interactions include:

Steric Repulsion: The bulky pyrrolidine group and the aldehyde group can sterically hinder each other, forcing rotation around the single bonds to find a less crowded arrangement.

Hydrogen Bonding: While no classic intramolecular hydrogen bonds are expected, weak C-H···O or C-H···N interactions might occur in certain conformations, providing a small degree of stabilization.

Dipole-Dipole Interactions: The polar C=O and C-N bonds create local dipoles that will orient to achieve a favorable electrostatic arrangement.

Analysis of the crystal structure of related compounds often reveals how these forces dictate the molecular packing and conformation in the solid state. eurjchem.com

Computational Mechanistic Elucidation and Prediction

Computational chemistry is a vital tool for elucidating reaction mechanisms, allowing researchers to map the entire energy profile of a chemical transformation. This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them.

For reactions involving this compound, such as its condensation with a nucleophile or its oxidation, DFT calculations can be employed to:

Model Reaction Pathways: By calculating the energy of the system along a reaction coordinate, a potential energy surface can be generated.

Calculate Activation Energies (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate. Computational studies on the synthesis of pyrrolidinedione derivatives have successfully calculated such energy barriers. nih.govrsc.org

Identify Intermediates: Stable species that exist between the reactant and product can be identified as local minima on the potential energy surface.

For example, in a nucleophilic addition to the aldehyde, computations could model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent protonation step. The calculated activation barriers for competing pathways can explain or predict the observed product distribution. By modeling these complex processes, computational studies provide insights that are often difficult or impossible to obtain through experimental means alone. researchgate.net

Reaction Pathway Mapping and Transition State Characterization

The mapping of reaction pathways involves charting the energetic landscape of a chemical transformation from reactants to products. This includes the identification of all intermediates and, crucially, the transition states that connect them. researchgate.net For a molecule like this compound, potential reactions could involve the aldehyde functional group or reactions involving the pyrrolidine ring. Characterizing the geometry and energy of the transition states for such reactions would be fundamental to understanding its chemical behavior. For instance, in related pyrrolidine systems, computational studies have been used to propose detailed reaction mechanisms. beilstein-journals.org At present, no such maps or transition state characterizations have been published specifically for this compound.

Prediction of Activation Energies and Reaction Rates

A direct outcome of transition state theory is the ability to calculate the activation energy (Ea) of a reaction, which is the minimum energy required for the reaction to occur. libretexts.org This value is critical for predicting the rate of a chemical reaction. A high activation energy implies a slow reaction, while a low activation energy suggests a faster process. Computational methods can provide these values, offering predictive power that can guide experimental work and save significant resources. wikipedia.org The scientific literature lacks any published predictions of activation energies or reaction rates for reactions involving this compound.

Prediction of Spectroscopic Properties from Quantum Chemical Calculations (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are a cornerstone in the prediction and interpretation of spectroscopic data. These methods can accurately forecast the characteristic signals that a molecule will produce in various spectroscopic techniques, aiding in its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts of a molecule with a high degree of accuracy. amanote.com These predictions are invaluable for assigning the signals in an experimental spectrum to specific atoms within the molecule. For this compound, no computationally predicted NMR data has been reported.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of a molecule's chemical bonds. researchgate.net These calculated spectra can be compared with experimental data to identify functional groups and confirm the molecule's structure. While experimental IR data for benzaldehyde is available, and DFT has been used to study its solvent effects, specific calculated IR spectra for this compound are absent from the literature. nist.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic transitions that give rise to a molecule's UV-Vis absorption spectrum. rsc.org This information helps in understanding the electronic structure and color properties of a compound. As with other properties, there are no published TD-DFT studies focused on this compound.

Supramolecular Chemistry and Advanced Materials Research Involving 2 Pyrrolidin 1 Ylmethyl Benzaldehyde

Self-Assembly and Molecular Recognition Phenomena

The arrangement of molecules into ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. The unique combination of a hydrogen bond acceptor (the pyrrolidine (B122466) nitrogen and the carbonyl oxygen) and a potential hydrogen bond donor in its protonated form, alongside a modifiable aromatic ring, makes 2-(Pyrrolidin-1-ylmethyl)benzaldehyde an intriguing subject for self-assembly and molecular recognition studies.

Investigation of Non-Covalent Interactions and Self-Association Properties

The supramolecular behavior of benzaldehyde (B42025) derivatives is significantly influenced by a variety of weak and non-covalent interactions. X-ray crystallographic studies on substituted benzaldehydes have revealed the crucial role of C-H···O hydrogen bonds, C-H···π interactions, and π-π stacking in the formation of their molecular assemblies in the solid state. nih.gov The carbonyl group, in particular, is a key player in generating diverse synthons through intermolecular C-H···O hydrogen bonds. nih.gov

In the case of this compound, the presence of the pyrrolidine ring introduces additional possibilities for non-covalent interactions. The nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor, while the methylene (B1212753) bridge and the aromatic ring provide further sites for van der Waals forces and π-interactions. The interplay of these forces can lead to the formation of specific self-associated structures in solution and in the solid state. While detailed studies on the self-association of this compound itself are not extensively documented in publicly available literature, the principles governing the self-assembly of related benzaldehyde derivatives provide a strong foundation for predicting its behavior. The relative orientation of the pyrrolidinylmethyl and benzaldehyde moieties will dictate the geometry of the resulting supramolecular architectures.

Interaction TypePotential Role in Self-Association
C-H···O Hydrogen Bonds Formation of dimeric or polymeric chains involving the aldehyde group. nih.gov
π-π Stacking Stacking of the aromatic rings, leading to columnar structures. nih.gov
C-H···π Interactions Interactions between the C-H bonds of the pyrrolidine or aromatic ring and the π-system of an adjacent molecule. nih.gov
Dipole-Dipole Interactions Arising from the polar carbonyl group, contributing to the overall packing.
van der Waals Forces General attractive forces contributing to the stability of the assembly.

Exploration of Host-Guest Chemistry Potential

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. The design of synthetic hosts capable of selective guest binding is a major focus of supramolecular chemistry. The structure of this compound suggests its potential utility in the construction of novel host systems.

While specific host-guest systems based solely on this compound are not widely reported, the principles of host design suggest that it is a valuable precursor for creating receptors for various guest molecules, including ions, small organic molecules, and even biomolecules.

Incorporation into Dynamic Covalent and Constitutional Dynamic Systems

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create complex molecular systems that can adapt their constitution in response to external stimuli. The aldehyde group of this compound is an ideal functional handle for engaging in dynamic covalent reactions, most notably the formation of imines (Schiff bases) and acylhydrazones. nih.gov

The reaction of the aldehyde with primary amines or hydrazides leads to the formation of imine or acylhydrazone linkages, respectively. These reactions are typically reversible under acidic or basic conditions, allowing for the components of the system to exchange and re-equilibrate. This dynamic nature enables the creation of "smart" materials that can respond to changes in their environment, such as pH or the presence of a template molecule. nih.gov

For instance, this compound could be used as a building block in the synthesis of dynamic combinatorial libraries. In the presence of various amines or hydrazides, a mixture of different macrocycles or oligomers would be formed. The addition of a specific template could then shift the equilibrium to favor the formation of the best host for that template, leading to its amplification from the mixture. nih.gov The pyrrolidinylmethyl group in such systems could influence the kinetics and thermodynamics of the reversible reactions and could also be a key element in the recognition site of the resulting dynamic structures.

Potential in Functional Material Design (e.g., polymers, nanomaterials)

The unique chemical functionalities of this compound make it a promising candidate for the design and synthesis of functional materials with tailored properties.

The aldehyde group can be utilized for the post-polymerization modification of polymers containing reactive amine or hydrazide groups. This allows for the introduction of the pyrrolidinylmethyl functionality onto a polymer backbone, thereby imparting new properties to the material. For example, the immobilization of benzaldehyde derivatives onto amine-terminated polyacrylonitrile (B21495) has been demonstrated as a method to create functional polymers. nih.gov This approach could be adapted to incorporate this compound, potentially leading to materials with interesting catalytic, chelating, or responsive properties.

Furthermore, the compound can be used as a monomer or a comonomer in polymerization reactions. For example, copolymers of phthalaldehyde and substituted benzaldehydes have been synthesized via anionic polymerization. researchgate.net The inclusion of this compound in such polymerizations could lead to the development of novel polyacetals with tunable properties.

In the realm of nanomaterials, the aldehyde group provides a convenient anchor for the functionalization of nanoparticle surfaces. For instance, amine-functionalized nanoparticles could be modified with this compound through imine formation. This surface modification could be used to alter the solubility, stability, and biological interactions of the nanomaterials. The pyrrolidine moiety could also serve as a site for further chemical transformations or as a recognition element for targeted applications.

Material TypePotential Application of this compound
Functional Polymers - Post-polymerization modification to introduce pyrrolidine functionality. nih.gov - Monomer for the synthesis of novel polyacetals. researchgate.net
Nanomaterials - Surface functionalization of nanoparticles via imine bond formation.
Responsive Materials - Component in pH-responsive polymers or hydrogels due to the protonatable pyrrolidine nitrogen.

Future Directions and Research Perspectives

Unexplored Reactivity Patterns and Synthetic Transformations

The inherent functionalities of 2-(Pyrrolidin-1-ylmethyl)benzaldehyde pave the way for numerous unexplored reactivity patterns. The aldehyde group can undergo a wide array of classical transformations, including oxidation, reduction, and olefination. However, the proximate pyrrolidine (B122466) moiety is poised to modulate this reactivity in novel ways, potentially through intramolecular catalysis or by influencing the stereochemical outcome of reactions.

Future investigations could focus on:

Intramolecular Cyclization Reactions: The close proximity of the amine and aldehyde groups could facilitate novel intramolecular cyclization reactions, leading to the formation of complex heterocyclic scaffolds.

Directed Ortho-Metalation: The pyrrolidinylmethyl group could serve as a directing group for ortho-metalation, enabling the introduction of additional substituents onto the benzene (B151609) ring with high regioselectivity.

Asymmetric Transformations: The development of chiral variants of this compound could open avenues for asymmetric synthesis, where the chiral pyrrolidine backbone influences the stereoselectivity of reactions at the aldehyde.

Novel Catalytic Applications and Design of Advanced Catalytic Systems

The structural motif of this compound is reminiscent of moieties found in successful organocatalysts. The pyrrolidine ring is a common feature in many chiral catalysts, suggesting that derivatives of this compound could be designed for novel catalytic applications. mdpi.comnih.gov

Future research in this area could include:

Development of Organocatalysts: Modification of the pyrrolidine ring and the aromatic system could lead to a new class of organocatalysts for various transformations, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.

Ligand Design for Transition Metal Catalysis: The nitrogen atom of the pyrrolidine ring and the oxygen atom of the aldehyde could act as a bidentate ligand for transition metals, creating novel catalytic systems for cross-coupling reactions, hydrogenations, and oxidations.

Integration of Advanced Computational Modeling with Experimental Research

Computational modeling can provide invaluable insights into the reactivity and catalytic potential of this compound, guiding experimental design and accelerating discovery.

Key areas for computational investigation include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of potential reactions, predict transition states, and understand the role of the pyrrolidinylmethyl group in influencing reactivity.

Catalyst Design and Optimization: Computational screening of virtual libraries of this compound derivatives can identify promising candidates for specific catalytic applications, optimizing their electronic and steric properties for enhanced performance.

Predicting Spectroscopic Properties: Computational methods can predict spectroscopic data (e.g., NMR, IR), aiding in the characterization of new compounds and reaction intermediates.

Application of Green Chemistry Principles in Synthesis and Reaction Design

Future research on this compound should prioritize the incorporation of green chemistry principles to ensure sustainable and environmentally benign processes.

This can be achieved through:

Atom-Economical Syntheses: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Greener Solvents: Exploring the use of water, ethanol, or other environmentally friendly solvents in the synthesis and reactions of this compound.

Catalytic Approaches: Favoring the use of catalytic methods over stoichiometric reagents to reduce waste and improve efficiency.

Green Chemistry PrincipleApplication in this compound Research
Prevention Designing syntheses to minimize waste generation.
Atom Economy Developing reactions that maximize the incorporation of reactant atoms into the product.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity.
Designing Safer Chemicals Designing chemical products to affect their desired function while minimizing their toxicity.
Safer Solvents and Auxiliaries Utilizing benign solvents like water or ethanol.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure whenever possible.
Use of Renewable Feedstocks Exploring bio-based starting materials for the synthesis of the compound.
Reduce Derivatives Minimizing or avoiding the use of protecting groups.
Catalysis Employing catalytic reagents in preference to stoichiometric reagents.
Design for Degradation Designing products that can break down into innocuous substances after use.
Real-time analysis for Pollution Prevention Monitoring reactions in real-time to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention Choosing substances and reaction conditions that minimize the potential for chemical accidents.

Expanding the Scope of Multicomponent Reaction Involvement and Diversity-Oriented Synthesis

The reactive nature of the aldehyde group makes this compound an excellent candidate for inclusion in multicomponent reactions (MCRs). MCRs allow for the rapid construction of complex molecules from simple starting materials in a single step, aligning with the principles of diversity-oriented synthesis (DOS). nih.govwindows.net

Future research could explore:

Novel MCRs: Designing new MCRs that incorporate this compound to generate libraries of structurally diverse compounds.

Diversity-Oriented Synthesis: Utilizing this compound as a scaffold in DOS to create collections of molecules with varied skeletons and functionalities for biological screening. nih.govresearchgate.netrsc.org The pyrrolidine moiety itself is a key structural feature in many biologically active compounds. nih.gov

Reaction TypePotential Application with this compound
Ugi Reaction As the aldehyde component to produce complex peptide-like structures.
Passerini Reaction In combination with an isocyanide and a carboxylic acid to form α-acyloxy carboxamides.
Mannich Reaction As the aldehyde component in the synthesis of β-amino carbonyl compounds.
Biginelli Reaction Potentially as the aldehyde component in the synthesis of dihydropyrimidinones.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a versatile building block in organic synthesis, catalysis, and materials science.

Q & A

Q. What are the standard laboratory synthesis protocols for 2-(Pyrrolidin-1-ylmethyl)benzaldehyde?

The compound is synthesized via nucleophilic aromatic substitution. A typical procedure involves heating 2-fluorobenzaldehyde with pyrrolidine in DMF at 150°C for 20 hours in the presence of potassium carbonate. The reaction is monitored by TLC, and the product is extracted with ethyl acetate, washed with ammonium chloride, dried over MgSO₄, and purified under reduced pressure. This yields 93% of the product as a brown oil, confirmed by ¹H NMR (δ 10.01 ppm for the aldehyde proton) and elemental analysis (N: 7.5% observed vs. 7.99% calculated) .

Q. How is this compound characterized using spectroscopic methods?

Key characterization includes:

  • ¹H NMR (DMSO-d₆) : δ 10.01 (s, aldehyde), 7.61–6.75 (aromatic protons), 3.33–3.30 (m, pyrrolidine CH₂), 1.99–1.96 (m, pyrrolidine CH₂) .
  • Elemental analysis : Nitrogen content (7.5%) validates the molecular formula C₁₁H₁₃NO .
  • TLC : Used to monitor reaction progress, with ethyl acetate/hexane as the mobile phase .

Q. What purification techniques are recommended for isolating this compound?

After extraction with ethyl acetate (3×60 mL), the organic layer is washed with NH₄Cl solution to remove residual amines. Drying over MgSO₄ and solvent removal under reduced pressure yield the pure product. For hygroscopic intermediates, molecular sieves (e.g., 3Å) can stabilize reagents .

Advanced Research Questions

Q. What strategies can optimize the synthesis yield of this compound when dealing with hygroscopic reagents?

  • Use anhydrous solvents (e.g., DMF stored over molecular sieves) to minimize hydrolysis .
  • Control reaction temperature (150°C) to balance reaction rate and byproduct formation .
  • Increase equivalents of pyrrolidine (1.05–1.1 equiv.) to drive the substitution reaction to completion .

Q. How does the pyrrolidine moiety influence the reactivity of this compound in multi-component reactions?

The pyrrolidine group acts as an electron-donating substituent, activating the benzaldehyde core toward nucleophilic additions (e.g., in Knoevenagel condensations). It also facilitates coordination in metal-catalyzed reactions, as seen in the synthesis of pyrido[1,2-b][2]benzazepines via reactions with 2-methylpyridines .

Q. What are the common side products encountered during the synthesis of this compound, and how can they be identified?

  • Unreacted 2-fluorobenzaldehyde : Detected via TLC (lower Rf value) or residual aldehyde peaks in NMR .
  • Over-alkylation products : Identified by mass spectrometry (e.g., m/z for bis-pyrrolidine adducts) .
  • Oxidation byproducts : Monitor for carboxylic acid formation (δ ~12 ppm in ¹H NMR for -COOH) .

Q. How can computational methods predict the regioselectivity of electrophilic substitution reactions in this compound derivatives?

Density Functional Theory (DFT) calculations can model electron density distribution. For example, nitration in sulfuric acid predominantly occurs at the meta position due to the electron-withdrawing effect of the protonated aldehyde group, as demonstrated in benzaldehyde nitration studies . Molecular dynamics simulations (e.g., using PubChem data) further validate steric and electronic effects .

Methodological Considerations

  • Reaction Design : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., 20-hour reactions reduced to <5 hours under microwave irradiation) .
  • Data Contradictions : Discrepancies in nitrogen content (7.5% vs. 7.99%) may arise from incomplete drying; repeat elemental analysis after rigorous drying .
  • Safety : Handle bromomethyl derivatives (e.g., 2-(bromomethyl)benzaldehyde) with care due to lachrymatory properties; use fume hoods and PPE .

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